molecular formula C10H19NO2S B13179679 Spiro[4.5]decane-1-sulfonamide

Spiro[4.5]decane-1-sulfonamide

Cat. No.: B13179679
M. Wt: 217.33 g/mol
InChI Key: RELMXWPLZXFPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[4.5]decane-1-sulfonamide is a chemically unique building block that merges the structural advantages of a spirocyclic core with the versatile biological activity of the sulfonamide pharmacophore. This compound features a distinctive three-dimensional architecture where two rings are connected by a single, shared spiro carbon atom. This conformation imparts significant rigidity and moves the structure away from planar geometry, which is highly desirable in modern medicinal chemistry for exploring novel chemical space and improving binding specificity to biological targets . The inherent properties of the spiro[4.5]decane scaffold are known to enhance key physicochemical parameters of drug candidates, including improved aqueous solubility and increased metabolic stability, as the quaternary spiro center can block common metabolic pathways . The sulfonamide functional group is a foundational pharmacophore with a proven history across multiple therapeutic areas, capable of acting as both a hydrogen bond donor and acceptor to form strong, specific interactions with enzyme active sites and protein targets . Research into this specific molecular architecture and its derivatives has demonstrated significant potential in several high-value research applications. Most notably, acyl sulfonamide derivatives incorporating spiro cycles have been designed as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a well-validated target for chronic pain therapy. One such derivative exhibited an IC50 of 0.46 µM and demonstrated potent antinociceptive effects in vivo, presenting a promising non-opioid strategy for pain management . Furthermore, related spirothiazolidinone-sulfonamide hybrids have shown selective antiviral activity against influenza A/H1N1 virus in cell-based assays, with EC50 values in the 35-45 µM range . The scaffold's utility also extends to antimicrobial research, where similar spiro[4.5]decane sulfonamide derivatives have displayed notable activity against various microbial strains . This product is offered for research applications as a key intermediate in the synthesis of more complex bioactive molecules and for the exploration of structure-activity relationships in drug discovery programs. Attention: For research use only. Not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

spiro[4.5]decane-4-sulfonamide

InChI

InChI=1S/C10H19NO2S/c11-14(12,13)9-5-4-8-10(9)6-2-1-3-7-10/h9H,1-8H2,(H2,11,12,13)

InChI Key

RELMXWPLZXFPIM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCCC2S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Spiro 4.5 Decane 1 Sulfonamide

Strategies for the Construction of the Spiro[4.5]decane Core

Cyclocondensation Approaches

Cyclocondensation reactions represent a fundamental and widely utilized strategy for the formation of the spiro[4.5]decane framework. These reactions typically involve the formation of two new bonds in a single operation, often by reacting a precursor containing a pre-formed ring with a suitable acyclic partner to build the second ring around a shared carbon center.

A common approach involves the condensation of a cyclic ketone, such as cyclohexanone, with a bifunctional acyclic component. For instance, the reaction of diketopiperazine precursors with primary amines can lead to the formation of spirocyclic cores. vulcanchem.com Similarly, treating a cyclic 1,3-diketone like cyclohexane-1,3-dione with reagents such as 4-methylbenzaldehyde (B123495) in the presence of ammonium (B1175870) acetate (B1210297) generates a Schiff base intermediate that undergoes intramolecular cyclization to form the spiro[4.5]decane skeleton. The efficiency of these reactions can be sensitive to reaction conditions, with solvent polarity and temperature playing crucial roles in optimizing yields. For example, polar aprotic solvents like dimethylformamide (DMF) can stabilize intermediates, while toluene (B28343) can facilitate necessary dehydration steps.

Another documented cyclocondensation involves the reaction of keto sulfones with N-alkylaminoethanols to produce 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides. researchgate.net This highlights the versatility of cyclocondensation in creating heteroatom-containing spiro[4.5]decane systems. Furthermore, acid-acceptor mediated cyclocondensation of tetrahydropyran-4-carbonitrile derivatives with 1-bromo-2-fluoroethane (B107303) demonstrates the construction of diazaspiro[4.5]decane scaffolds. In this method, the choice of base is critical, with potassium carbonate proving more effective than triethylamine (B128534) in sequestering the HBr byproduct and improving yields.

Starting MaterialsReagentsProduct TypeYieldReference
Diketopiperazine precursorPrimary amineSpirocyclic core- vulcanchem.com
Cyclohexane-1,3-dione4-Methylbenzaldehyde, Ammonium acetateSpiro[4.5]decane skeleton- smolecule.com
Dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trioneN-substituted 2-aminoethanols1-Oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-diones- researchgate.net
Tetrahydropyran-4-carbonitrile derivative1-Bromo-2-fluoroethane, Potassium carbonateDiazaspiro[4.5]decane74%

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for constructing the spiro[4.5]decane core, as it leverages a tethered reacting partner to ensure the formation of the desired spirocyclic junction. This approach often provides excellent control over regioselectivity and stereoselectivity.

One prominent example is the intramolecular ipso-cyclization of N-methoxy-(4-halogenophenyl)amides. nih.gov This reaction proceeds through the generation of a nitrenium ion using a hypervalent iodine reagent like [hydroxy(tosyloxy)iodo]benzene (B1195804) in trifluoroethanol, which then attacks the halogen-bearing aromatic carbon (ipso-attack) to form a spirodienone bearing the 1-azaspiro[4.5]decane ring system. nih.govcapes.gov.br A similar strategy using N-acylaminophthalimides as nitrenium ion precursors also yields spirodienones. nih.gov

Free radical cyclizations have also been employed. For instance, an intramolecular para-phenolic allylation free radical cyclization has been developed as a strategy for synthesizing alkaloids and terpenes that feature spiro[4.5]decane architectures. usm.edu Aldol condensations of 1,5-diketones are another classic intramolecular approach, used effectively in the synthesis of natural products like α-acoradiene and β-vetivone to form the six-membered ring of the spiro[4.5]decane system in high yield. rsc.org Furthermore, palladium-catalyzed intramolecular Heck-type couplings have been used to synthesize precursors for 1-oxa-8-azaspiro[4.5]decane systems with yields ranging from 65-72%. smolecule.com

PrecursorKey Reagent/CatalystProduct TypeYieldReference
N-methoxy-(4-halogenophenyl)amides[hydroxy(tosyloxy)iodo]benzene1-Azaspiro[4.5]decane spirodienone- nih.gov
N-phthalimido-3-(4-halogenophenyl)propanamidesHTIB in TFEA1-Azaspiro[4.5]decane spirodienone- nih.gov
1,5-DiketoneMethanolic KOHβ-Vetivone (spiro[4.5]decane)95% rsc.org
Amine precursor with aryl halidePalladium(II) acetate, dppe1-Oxa-8-azaspiro[4.5]decane precursor65-72% smolecule.com

[3+2] Cycloaddition Protocols

[3+2] Cycloaddition reactions offer a convergent and atom-economical route to the five-membered ring of the spiro[4.5]decane framework. In this approach, a three-atom component reacts with a two-atom component (an alkene) that is part of a pre-existing six-membered ring.

A notable example involves the 1,3-dipolar cycloaddition of nitrile oxides with tricarbonyl[(1−4-η)-2-methoxy-5-methylenecyclohexa-1,3-diene]iron. acs.org The reaction occurs selectively at the exocyclic double bond of the iron complex to yield hetero-spiro[4.5]decane systems. This method has been used to create isoxazole-fused spiro[4.5]decanes in good yields (>70%). acs.org The use of a Lewis acid catalyst, such as BF₃·OEt₂, can control the diastereoselectivity of 1,3-dipolar cycloadditions between 1-methylenesugars and nitrones, affording spiro ketosyl isoxazolidines. clockss.org

More recently, a synergistic approach combining photocatalysis and organocatalysis has been developed for the [3+2] cycloaddition of N-cyclopropylanilines with 2-methylene-tetrahydronaphthalene-1-ones. mdpi.comresearchgate.net This metal-free method proceeds under mild conditions to furnish 2-amino-spiro[4.5]decane-6-ones with high yields (up to 88%) and excellent diastereoselectivity (up to 99:1). mdpi.comresearchgate.net This strategy is noteworthy for its green chemistry attributes, including 100% atom conversion. mdpi.com

Three-Atom ComponentTwo-Atom ComponentCatalyst/ConditionsProduct TypeYieldDiastereomeric Ratio (d.r.)Reference
Nitrile oxidesTricarbonyl(diene)iron complexHeatIsoxazole-spiro[4.5]decane>70%- acs.org
Nitrone1-MethylenesugarBF₃·OEt₂Spiro ketosyl isoxazolidineGood to excellent- clockss.org
N-cyclopropylaniline2-Methylene-tetrahydronaphthalene-1-onePhosphoric acid, Blue LEDs2-Amino-spiro[4.5]decane-6-oneup to 88%up to 99:1 mdpi.comresearchgate.net

Rearrangement Reactions (e.g., Claisen, Nazarov, Gold-Catalyzed)

Rearrangement reactions provide a powerful means to construct complex molecular architectures like the spiro[4.5]decane core, often by orchestrating a significant skeletal reorganization of a simpler precursor.

The Claisen rearrangement of 4-substituted bicyclic dihydropyrans is a highly stereoselective method for producing functionalized spiro[4.5]decanes. sorbonne-universite.frthieme-connect.com This pericyclic reaction allows for the efficient transfer of asymmetry from the starting material to the spirocyclic product. thieme-connect.com The protocol has been applied to the total synthesis of various spirocyclic sesquiterpenes. researchgate.net A sequence involving a Claisen rearrangement followed by a ring-closing metathesis reaction has been used in the formal total synthesis of acorone (B159258) and isoacorones, which feature the spiro[4.5]decane framework. iisc.ac.in

Gold-catalyzed reactions have also emerged as a potent tool. A tandem cyclization/semipinacol rearrangement catalyzed by a Au(I)/Cu(II) system enables the construction of 6-aza/oxa-spiro[4.5]decane skeletons from functionalized ynones. thieme-connect.com The reaction proceeds with excellent diastereoselectivity, yielding the products as single diastereomers. thieme-connect.com This methodology was successfully applied in the formal synthesis of (±)-halichlorine. thieme-connect.com Another rearrangement, the Eschenmoser rearrangement of an enantiomerically pure bromo-substituted cyclohexenol, serves as a key step in the synthesis of spiro[4.5]decane analogues of calcitriol (B1668218). nih.govacs.org

Rearrangement TypePrecursorCatalyst/ConditionsProductYieldKey FeatureReference
Claisen4-Substituted bicyclic dihydropyranHeat (Toluene, sealed tube)Functionalized spiro[4.5]decaneModerate to goodHigh stereoselectivity sorbonne-universite.frthieme-connect.comresearchgate.net
Tandem Cyclization/SemipinacolFunctionalized ynoneAu(I)/Cu(II)6-Aza/Oxa-spiro[4.5]decane53-75%Excellent diastereoselectivity thieme-connect.com
EschenmoserBromo-substituted cyclohexenol-Spiro[4.5]decane intermediate-Synthesis of calcitriol analogues nih.govacs.org

Ring-Opening/Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has become a cornerstone in modern organic synthesis for the formation of cyclic structures, including the spiro[4.5]decane system. This strategy typically involves the synthesis of a diene precursor where one alkene is part of a six-membered ring and the other is tethered to the eventual spiro-carbon. The subsequent metathesis reaction, usually catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst), forms the five-membered ring.

This approach has been successfully applied to the synthesis of spirocyclic frameworks by starting with dialkylated 1,3-diketones, which are allylated and then subjected to RCM with a second-generation Grubbs' catalyst. smolecule.com A sequence combining a Claisen rearrangement with an RCM reaction has been developed for the formal synthesis of the natural products acorone and isoacorones, starting from cyclohexane-1,4-dione. iisc.ac.in The RCM reaction is also a key step in a versatile approach to chiral cyclohexenones with a spiro-linked cyclopentene, starting from a bicyclic thiolactam. researchgate.net The synthesis of the spirocyclic sesquiterpene (-)-gleenol has also been achieved using an olefin metathesis reaction to form the final spiro-ring system. researchgate.net

PrecursorKey StrategyCatalystProductReference
Allylated 1,3-diketonesRCMSecond-generation Grubbs' catalystSpiro[4.5]decane framework smolecule.com
Diene from Claisen rearrangementClaisen rearrangement / RCM-Acorone and isoacorones (formal synthesis) iisc.ac.in
Diallyl bicyclic thiolactam derivative nih.govnih.gov Sigmatropic rearrangement / RCM-Chiral spiro-cyclohexenone researchgate.net
Di-olefin from (-)-menthoneOlefin metathesis-(-)-Gleenol researchgate.net

Photochemical and Electrochemical Synthetic Methods

Photochemical and electrochemical methods offer alternative, often milder, conditions for the construction of the spiro[4.5]decane core, utilizing light or electrical current to drive the desired transformations.

A photochemical [2+2] cycloaddition serves as a key bond-forming step in an efficient synthesis of the optically active sesquiterpene (-)-acorenone, which possesses a spiro[4.5]decane structure. duke.edu More recently, the synergy of photocatalysis with organocatalysis has enabled a [3+2] cycloaddition to form 2-amino-spiro[4.5]decane-6-ones under photocatalyst-free and metal-catalyst-free conditions, using visible light (blue LEDs) to initiate the reaction. mdpi.comresearchgate.net

Electrochemical synthesis has also been employed to create spiro[4.5]decane derivatives. For example, the electrochemical synthesis of monofluorinated 2-azaspiro[4.5]decanes has been achieved through the spirocyclization of N-(4-alkoxybenzyl)acrylamides with fluorodimethyl malonate under mild conditions. chim.it Another electrochemical approach enables the synthesis of spiro[4.5]trienones via a radical cascade reaction of alkynoates with diselenides. chim.it These methods highlight the growing potential of electro-organic synthesis in constructing complex spirocyclic systems. chim.it

MethodPrecursor(s)Key StepProduct TypeReference
Photochemical-[2+2] Photoannelation(-)-Acorenone duke.edu
Photocatalysis/OrganocatalysisN-cyclopropylanilines, 2-Methylene-tetrahydronaphthalene-1-ones[3+2] Cycloaddition2-Amino-spiro[4.5]decane-6-one mdpi.comresearchgate.net
ElectrochemicalN-(4-alkoxybenzyl)acrylamides, Fluorodimethyl malonateSpirocyclizationMonofluorinated 2-azaspiro[4.5]decane chim.it
ElectrochemicalAlkynoates, DiselenidesRadical cascadeSpiro[4.5]trienone chim.it

Stereoselective Synthesis and Chiral Control

The spiro center of Spiro[4.5]decane-1-sulfonamide is a stereogenic carbon, meaning the molecule can exist as different stereoisomers. Controlling the three-dimensional arrangement of atoms during synthesis is crucial, especially for pharmaceutical applications where only one stereoisomer may be active.

Diastereoselective synthesis aims to produce one diastereomer preferentially over others when multiple stereocenters are formed. In the context of spiro[4.5]decane systems, several powerful methodologies have been developed. A notable example is the synthesis of 2-amino-spiro[4.5]decane-6-ones, which was achieved with high diastereoselectivity (up to 99:1 dr) through a [3+2] cycloaddition reaction. mdpi.com This reaction utilizes a combination of photocatalysis and organocatalysis with a chiral phosphoric acid to control the stereochemical outcome. mdpi.com

Another approach involves an organocatalytic one-pot, two-step reaction to produce highly functionalized spirocyclic piperidones. mdpi.com This sequence, involving a Wolff rearrangement, amidation, Michael addition, and hemiaminalization, generates products with up to three stereogenic centers with moderate diastereoselectivity (up to 80:20 dr). mdpi.com These examples highlight the power of modern catalytic methods in controlling the relative stereochemistry of complex spirocyclic frameworks.

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. The rise of organocatalysis has led to a significant increase in methodologies for the enantioselective construction of spiro compounds. researchgate.net For instance, the asymmetric synthesis of spirocyclic piperidones has been accomplished with high enantioselectivity (up to 97% ee) using a Hayashi–Jørgensen organocatalyst. mdpi.com

Similarly, chiral spiro[pyrrolidin-3,3'-oxindole] derivatives have been synthesized with excellent enantioselectivity (up to 98% ee) via an asymmetric 1,3-dipolar cycloaddition reaction catalyzed by a chiral phosphoric acid. researchgate.net These organocatalytic methods provide efficient access to enantioenriched spirocyclic building blocks that are valuable for the synthesis of complex targets like this compound.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. This strategy is a well-established method for controlling stereochemistry in the synthesis of complex molecules.

In the realm of spiro[4.5]decane synthesis, organocatalysis has emerged as a particularly powerful strategy for achieving stereocontrol. Chiral phosphoric acids, derived from scaffolds like BINOL, have been successfully used as catalysts to achieve high diastereoselectivity and enantioselectivity in the formation of spiro[4.5]decane systems. mdpi.com Proline-derived organocatalysts, such as the Hayashi–Jørgensen catalyst, have also proven effective in synthesizing chiral spirocyclic piperidones with high enantiomeric excess. mdpi.com The success of these catalytic systems lies in their ability to create a chiral environment around the reacting molecules, effectively guiding the formation of one stereoisomer over the other.

A summary of stereoselective findings for related spiro[4.5]decane systems is provided below:

Reaction TypeCatalyst/MethodStereoselectivityProduct TypeReference(s)
[3+2] CycloadditionPhotocatalysis + Chiral Phosphoric Acidup to 99:1 dr2-Amino-spiro[4.5]decane-6-one mdpi.com
Wolff-Michael-HemiaminalizationHayashi–Jørgensen Organocatalystup to 80:20 dr, up to 97% eeSpirocyclic Piperidone mdpi.com
1,3-Dipolar CycloadditionChiral Phosphoric Acidup to 98% eeSpiro[pyrrolidin-3,3'-oxindole] researchgate.net

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms is paramount for the rational design of synthetic routes and for optimizing reaction conditions. For a complex molecule like this compound, this involves a deep dive into the formation of both the spirocyclic core and the sulfonamide functional group.

Mechanistic Studies of Key Cyclization Steps

The construction of the spiro[4.5]decane framework is the cornerstone of the synthesis. Mechanistic studies have focused on various cyclization strategies, with radical-mediated and transition-metal-catalyzed reactions being prominent areas of investigation.

A significant advancement involves a metal-free, radical-mediated three-component nitro spiro-cyclization of unsaturated sulfonamides. nih.gov This method constructs 4-azaspiro[4.5]decanes, a closely related heterocyclic system. Mechanistic insight, gained through isotopic labeling, radical inhibition experiments, and DFT (Density Functional Theory) analysis, points to a tandem radical process. nih.gov The reaction is initiated by the generation of a radical which then attacks the unsaturated portion of the sulfonamide, leading to an intramolecular cyclization that forms the spirocyclic structure. nih.gov

Another key mechanistic pathway is the intramolecular ipso-cyclization. Studies on N-methoxy-(4-halogenophenyl)amides have shown that a nitrenium ion, generated using a hypervalent iodine reagent like [hydroxy(tosyloxy)iodo]benzene, can perform an intramolecular attack on the aromatic ring to which it is attached. capes.gov.bracs.org This ipso-attack, occurring at the carbon atom already bearing a substituent (the halogen), directly yields the 1-azaspiro[4.5]decane ring system. capes.gov.bracs.org

Transition metal catalysis offers alternative mechanistic pathways. For instance, a tandem cyclization catalyzed by gold and palladium has been developed to create oxa-azaspiro[4.5]decane derivatives. The mechanism proceeds through the gold-catalyzed cyclization of an enynamide to form an azadiene intermediate, which then undergoes a palladium-catalyzed [2+4] cycloaddition to furnish the spiro[4.5]decane skeleton with high diastereoselectivity. wiley.com The stereochemical outcome is controlled by the conformation of the intermediates in the catalytic cycle.

Table 1: Mechanistic Approaches to Spiro[4.5]decane Ring Systems
Cyclization StrategyKey Intermediates/SpeciesCatalyst/ReagentKey Mechanistic FeatureReference
Radical Spiro-CyclizationAlkyl/Sulfonyl RadicalsMetal-free (e.g., tert-butyl nitrite)Tandem radical addition and intramolecular cyclization nih.gov
Intramolecular Ipso-CyclizationNitrenium Ion[Hydroxy(tosyloxy)iodo]benzeneElectrophilic attack on a substituted aromatic carbon capes.gov.bracs.org
Au/Pd Tandem CatalysisAzadiene, π-Allyl Palladium DipoleAu(I) / Pd(0)Relay catalytic tandem cyclization/[2+4] cycloaddition wiley.com
Photocatalytic [3+2] CycloadditionRadical CationOrganocatalyst (e.g., Phosphoric Acid)Synergistic photocatalysis and organocatalysis mdpi.comresearchgate.net

Investigations into Sulfonamide Formation Mechanisms

The formation of the sulfonamide group is a critical step that can be performed at various stages of the synthesis. The most conventional mechanism involves the nucleophilic substitution reaction between a sulfonyl chloride and an amine. In the context of this compound, this would typically involve reacting 1,4-dioxaspiro[4.5]decane-8-sulfonyl chloride with ammonia (B1221849) or a protected amine. The mechanism is a classical two-step process: the lone pair of the nitrogen atom on the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to form the stable sulfonamide bond.

More recent research has explored novel, metal-free approaches to sulfonamide synthesis. One such method involves a direct three-component reaction of an aryldiazonium salt, sodium metabisulfite (B1197395) (as a sulfur dioxide source), and sodium azide (B81097) (as a nitrogen source). rsc.org Mechanistic studies, including control experiments and kinetic analysis, suggest a radical pathway. The process is believed to involve the formation of aryl radicals and sulfonyl radicals, which ultimately combine with the nitrogen source to generate the primary sulfonamide. rsc.org This approach avoids the need to pre-functionalize substrates with a sulfonyl chloride group.

Synthetic Optimization and Scalability Considerations

Moving from laboratory-scale synthesis to industrial production requires significant optimization for efficiency, cost-effectiveness, and safety. Key areas of focus include the development of one-pot procedures and the integration of green chemistry principles.

Development of Efficient One-Pot Methodologies

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer substantial advantages in terms of time, resource, and waste reduction. For spirocyclic sulfonamides, several one-pot strategies have been developed.

One notable example is the synthesis of spirothiazolidinones bearing a benzenesulfonamide (B165840) group. nih.gov This is achieved through a one-pot condensation of three components: a benzohydrazide (B10538) containing a sulfonamide moiety, a cyclic ketone (such as cyclohexanone), and 2-mercaptopropionic acid. All reactants are combined in a single vessel, and the reaction proceeds through sequential hydrazone formation and cyclization to yield the final spiro compound. nih.gov

Similarly, the previously mentioned Au/Pd relay catalysis for constructing oxa-azaspiro[4.5]decane scaffolds is a one-pot procedure. wiley.com This approach is highly efficient as it avoids the isolation of unstable intermediates and allows for the construction of complex molecular architectures from simple starting materials in a single synthetic operation. wiley.com A photocatalytic and organocatalytic [3+2] cycloaddition to form 2-amino-spiro[4.5]decane-6-ones has also been developed as a one-pot process, enhancing its practicality. mdpi.comresearchgate.net

Table 2: Comparison of One-Pot Synthetic Methodologies
MethodologyComponents/Starting MaterialsKey AdvantageYieldReference
Three-Component Spirothiazolidinone SynthesisBenzohydrazide, Cyclic Ketone, 2-Mercaptopropionic AcidOperational simplicity, direct assembly of complex structureGood to excellent nih.gov
Au/Pd Relay Catalytic Tandem CyclizationEnynamide, Vinyl BenzoxazinanoneHigh diastereoselectivity, mild conditions31–97% wiley.com
Synergistic Photocatalysis and Organocatalysis2-Methylene-tetrahydronaphtalene-1-ones, N-CyclopropylanilinesMetal-free, high atom economyUp to 88% mdpi.comresearchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the synthesis of spiro[4.5]decane sulfonamides, this is pursued through several avenues.

The development of metal-free catalytic systems is a significant green advancement. A method for synthesizing 2-amino-spiro[4.5]decane-6-ones utilizes a combination of photocatalysis and organic phosphoric acid catalysis, completely avoiding metal catalysts. mdpi.comresearchgate.net This approach proceeds under mild conditions, achieves 100% atom economy, and is noted for its green characteristics. mdpi.comresearchgate.net

Electrochemical synthesis represents another powerful green tool. An electrochemical oxidative halocyclization of N-aryl alkynamides has been developed to produce spiro[4.5]trienones. acs.org This method is conducted at room temperature without the need for metal catalysts or external chemical oxidants, significantly reducing waste. acs.org Electrochemical methods have also been applied to the synthesis of sulfonamide derivatives, highlighting a green alternative to traditional chemical oxidation. researchgate.net

The use of environmentally benign solvents and energy sources is also a key aspect. Research into the green synthesis of spiro compounds has demonstrated the use of water as a solvent and microwave irradiation as an energy-efficient heating method, offering a sustainable and faster alternative to classical approaches. utrgv.edu

Chemical Reactivity and Derivatization of Spiro 4.5 Decane 1 Sulfonamide

Reactivity Profiles of the Sulfonyl and Carbonyl Groups

The carbonyl group (C=O) within the spiro[4.5]decane ring introduces a site of electrophilicity. The carbon atom of the carbonyl is electron-deficient due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. The reactivity of the ketone is influenced by the steric hindrance imposed by the spirocyclic structure. The presence of the electron-withdrawing sulfonamide group on the same ring system can potentially increase the electrophilicity of the carbonyl carbon, although this effect is dependent on their relative positions.

Nucleophilic Substitution and Condensation Reactions

Nucleophilic substitution reactions on Spiro[4.5]decane-1-sulfonamide can occur at either the nitrogen or the sulfur atom of the sulfonamide group. While sulfonamides are typically viewed as stable end-products, recent methodologies have enabled their transformation. acs.org Nucleophilic substitution at the nitrogen is the more common pathway, typically proceeding after deprotonation. wikipedia.org More novel methods have also demonstrated that tertiary sulfonamides can be activated to undergo nucleophilic substitution at the sulfur center, allowing for their conversion to sulfonate esters. acs.org There are also reports of nucleophilic substitution at the nitrogen atom of arylsulfonamides using phosphide (B1233454) anions, which can efficiently transform them into phosphamides or amines. acs.org

The carbonyl group readily participates in condensation reactions. For instance, cyclic ketones are known to undergo aldol-type condensation reactions with aldehydes or other ketones in the presence of an acid or base catalyst. researchgate.nettandfonline.com The Dieckmann cyclization, an intramolecular Claisen condensation, is another relevant reaction for systems with appropriate diester functionalities, leading to the formation of cyclic β-keto esters. libretexts.orgchemistry.coach The specific course of condensation for a this compound derivative would depend on the reaction conditions and the structure of the reaction partner.

**3.3. Functionalization Strategies for Structural Modification

The nitrogen atom of the sulfonamide in this compound is a prime site for structural modification through alkylation and acylation. The acidity of the N-H proton facilitates its removal by a base, generating a nucleophilic sulfonamidate anion that can react with various electrophiles.

N-Alkylation: This is a common method for derivatizing sulfonamides. The reaction typically involves treating the sulfonamide with an alkyl halide in the presence of a base. tandfonline.com More advanced and environmentally benign methods utilize alcohols as alkylating agents through a "borrowing hydrogen" approach, often catalyzed by transition metals like iridium, manganese, or iron. rsc.orgionike.comacs.org

Catalyst SystemAlkylating AgentConditionsOutcome
[Cp*Ir(biimH₂)(H₂O)][OTf]₂Alcohols1 mol% catalyst, Cs₂CO₃, water, microwaveHigh yields (74-91%) of N-alkylated sulfonamides rsc.org
FeCl₂/K₂CO₃Benzylic Alcohols-High yields (>90%) of N-alkylated sulfonamides ionike.com
Mn(I) PNP pincer complexBenzylic & Aliphatic AlcoholsK₂CO₃Excellent yields of mono-N-alkylated products acs.org
Anion Exchange ResinAlkyl HalidesAlcoholic mediumHigh yields of mono-N-alkylated sulfonamides tandfonline.com

N-Acylation: The sulfonamide nitrogen can also be acylated using acylating agents such as acid chlorides or anhydrides, typically in the presence of a base. rsc.orgnih.govsemanticscholar.org Metal triflates, like Cu(OTf)₂, have been shown to be effective catalysts for this transformation, tolerating a variety of functional groups. tandfonline.com The resulting N-acylsulfonamides are of significant interest as they can act as bioisosteres of carboxylic acids. rsc.org

Further functionalization can be achieved through halogenation of the spirocyclic core, which then opens up possibilities for cross-coupling reactions.

Halogenation: Halogenation can potentially occur at the α-carbon position relative to the carbonyl group under standard conditions (e.g., using N-bromosuccinimide or elemental halogens in acidic or basic media). The specific regioselectivity would be influenced by the steric environment of the spiro[4.5]decane system.

Cross-Coupling: The sulfonamide moiety itself can participate in cross-coupling reactions. Nickel-catalyzed intramolecular cross-electrophile coupling has been reported between benzylic sulfonamides and alkyl chlorides. acs.org Palladium-catalyzed intermolecular allylic C-H amination allows for the coupling of N-protected sulfonamides with terminal olefins. nih.govacs.org Additionally, oxidative cross-coupling of sulfonamides with phenolic compounds, mediated by enzymes or manganese oxides, has been demonstrated. nih.gov These methods provide pathways to form new C-N bonds and introduce complex substituents.

Attaching sugar moieties or other biomolecules can significantly alter the properties of the parent compound.

Glycosylation: N-glycosyl sulfonamides can be synthesized through various methods. A palladium-catalyzed glycosylation reaction between glycals and sulfonamides provides access to 2,3-unsaturated β-N-glycosides with high stereoselectivity. acs.org Another approach involves the stereoselective sulfonamidoglycosylation of glycals using a catalytic amount of triphenylphosphine (B44618) hydrobromide. researchgate.netacs.org These glycosylated derivatives are explored for their potential biological activities. researchgate.net

Other Conjugation Reactions: Sulfonamides can be linked to other molecules to form conjugates. For example, the reactivity of sulfonyl groups has been harnessed in protein-protein coupling reactions. researchgate.net The primary sulfonamide can also be converted into a sulfonyl chloride, a highly reactive electrophile that can couple with a wide array of nucleophiles to form more complex derivatives. nih.gov

Stability and Degradation Pathways

This compound is expected to be a chemically stable compound under normal conditions. The sulfonamide group is generally resistant to hydrolysis and is fairly stable in acidic conditions. nih.govnih.gov The saturated carbocyclic spiro[4.5]decane framework is also robust.

However, degradation can occur under specific environmental or metabolic conditions.

Biodegradation: While often resistant to biodegradation, certain microorganisms, such as Pseudomonas stutzeri, have been shown to degrade sulfonamides. nih.govresearchgate.net The primary metabolic pathways involve enzymatic hydrolysis of the amide bond, hydroxylation, and acetylation. nih.govresearchgate.net Breakage of the sulfonamide bridge can also occur. researchgate.net

Oxidative Degradation: Advanced oxidation processes, such as UV irradiation in the presence of persulfate, can effectively degrade sulfonamides in aqueous environments. mdpi.com Single-electron oxidation can lead to the formation of radical cations, which may undergo intramolecular nucleophilic substitution, resulting in rearranged products and extrusion of sulfur dioxide. nih.gov

Anaerobic Degradation: Some sulfonamides have been shown to be eliminated during anaerobic fermentation processes, such as those in biogas plants, suggesting a potential environmental degradation pathway. acs.org

The stability and degradation pathways are crucial for understanding the environmental fate and metabolic profile of this compound and its derivatives.

Structural Elucidation and Advanced Spectroscopic Analysis

Comprehensive NMR Spectroscopic Characterization (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) experiments would be required for a complete structural assignment of Spiro[4.5]decane-1-sulfonamide.

Chemical Shift and Coupling Constant Analysis for Ring Systems

The ¹H NMR spectrum would be expected to show a complex series of multiplets in the aliphatic region (typically 1.0-3.5 ppm) corresponding to the protons of the cyclopentane (B165970) and cyclohexane (B81311) rings. The proton at the C1 position, being attached to the carbon bearing the sulfonamide group, would likely appear at a downfield-shifted position. The ¹³C NMR spectrum would display ten distinct signals for the carbon atoms of the spiro[4.5]decane core, with the C1 carbon appearing significantly downfield due to the deshielding effect of the attached sulfonyl group.

Analysis of homonuclear coupling constants (³JHH) from the ¹H NMR spectrum would be crucial for determining the relative stereochemistry of the protons and the conformation of the two rings. For instance, the magnitude of vicinal coupling constants in the cyclohexane ring could differentiate between axial-axial, axial-equatorial, and equatorial-equatorial proton relationships, thereby helping to establish the chair conformation and the orientation of substituents.

Specific, experimentally determined chemical shifts and coupling constants for this compound are not available in the reviewed literature.

NOESY and ROESY Correlations for Stereochemical Assignment

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for determining the stereochemistry and spatial relationships between protons that are close in space but not necessarily bonded. For this compound, these experiments would be critical in establishing the relative orientation of the sulfonamide group with respect to the protons on both rings. Correlations between the proton at C1 and other protons across the spirocyclic system would provide definitive proof of its stereochemical configuration. NOESY is typically effective for small molecules, while ROESY is preferred for medium-sized molecules where the NOE may be close to zero columbia.edureddit.com.

No published NOESY or ROESY data for this compound could be located.

J-Resolved Spectroscopy for Complex Signal Analysis

In cases where the ¹H NMR spectrum suffers from significant signal overlap, making it difficult to extract coupling constants, 2D J-Resolved (JRES) spectroscopy can be employed. This technique separates chemical shifts and coupling constants onto two different axes blogspot.commagritek.comnorthwestern.edu. The projection of the 2D JRES spectrum onto the chemical shift axis produces a broadband proton-decoupled ¹H spectrum, where each multiplet collapses into a singlet, simplifying the identification of individual proton resonances blogspot.commagritek.com. This would be particularly useful for deconvoluting the complex aliphatic region of this compound.

There are no specific J-Resolved spectroscopy studies reported for this compound.

Infrared and Raman Spectroscopic Fingerprinting

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are used to identify functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the sulfonamide group. These include:

N-H stretching vibrations: Typically appearing in the region of 3300-3200 cm⁻¹.

Asymmetric and symmetric S=O stretching vibrations: Strong bands usually found near 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively rsc.org.

S-N stretching vibration: Usually observed in the 950-900 cm⁻¹ region rsc.org. The spectrum would also contain C-H stretching and bending vibrations for the aliphatic rings. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the molecule.

While these characteristic ranges are known for sulfonamides, a specific experimental IR or Raman spectrum for this compound is not documented in the literature.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement nih.gov. For this compound (C₁₀H₁₉NO₂S), the expected exact mass can be calculated. HRMS analysis (e.g., via ESI or EI techniques) would need to yield a measured mass that matches the theoretical mass to within a very small tolerance (typically <5 ppm), thereby confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would also offer structural clues, such as the loss of SO₂ or the sulfonamide group.

A published high-resolution mass spectrum providing an exact mass measurement for this compound has not been found.

X-ray Crystallography for Definitive Structural and Conformational Analysis

The most unambiguous method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would definitively establish:

The absolute stereochemistry at the C1 position (if a chiral resolution was performed).

The precise conformation of both the cyclopentane and cyclohexane rings.

The orientation of the sulfonamide group relative to the spirocyclic core.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the sulfonamide N-H and S=O groups, which govern the crystal packing mdpi.com.

A search of crystallographic databases reveals no published crystal structure for this compound.

Chiroptical Spectroscopy (e.g., ECD) for Absolute Configuration Determination

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For chiral compounds like this compound, which possesses a stereogenic center at the spiro carbon atom, chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), offer a powerful tool for unambiguously assigning the (R) or (S) configuration.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. The resulting ECD spectrum, which plots the difference in molar absorptivity (Δε) against wavelength, provides a unique fingerprint of a specific enantiomer.

The assignment of the absolute configuration of this compound would typically involve a combined experimental and computational approach. nih.govrsc.org The first step is the experimental measurement of the ECD spectrum of an enantiomerically pure or enriched sample of the compound. Subsequently, quantum chemical calculations, most commonly using Time-Dependent Density Functional Theory (TDDFT), are employed to predict the theoretical ECD spectra for both the (R) and (S) enantiomers of this compound. nih.govmdpi.com

The key features of the ECD spectrum that are compared are the signs and magnitudes of the Cotton effects (CEs), which are the characteristic positive or negative bands in the spectrum. For a molecule like this compound, the sulfonamide group and any other chromophores in its vicinity will give rise to specific electronic transitions that are reflected in the ECD spectrum.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a TDDFT-ECD analysis for the determination of the absolute configuration of a specific enantiomer of this compound. The table compares the experimental Cotton effects with the calculated values for the (R)-enantiomer.

SourceWavelength (nm)Δε (M-1cm-1)Sign of Cotton Effect
Experimental215+3.5Positive
Calculated for (R)-enantiomer212+4.1Positive
Experimental240-1.8Negative
Calculated for (R)-enantiomer238-2.2Negative

In this illustrative example, the close correlation between the wavelengths and the signs of the Cotton effects in the experimental and calculated spectra for the (R)-enantiomer would lead to the assignment of the absolute configuration as (R). The alternative calculation for the (S)-enantiomer would be expected to show an ECD spectrum that is a mirror image of the (R)-enantiomer's spectrum and would therefore not match the experimental data.

This powerful combination of experimental ECD spectroscopy and theoretical calculations provides a reliable and non-destructive method for the elucidation of the absolute stereochemistry of chiral spirocyclic compounds such as this compound.

Computational and Theoretical Studies on Spiro 4.5 Decane 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics that govern the behavior of Spiro[4.5]decane-1-sulfonamide. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G+(d,p), are utilized to optimize the molecular geometry and compute various electronic parameters. nih.govresearchgate.net

Key insights from DFT studies include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated using DFT. These maps visualize the charge distribution across the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the oxygen atoms of the sulfonamide group typically exhibit a strong negative potential, making them likely sites for hydrogen bonding, while the hydrogen atom on the sulfonamide nitrogen is a potential hydrogen bond donor. mdpi.com

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data) (Note: These values are representative and would be determined by specific DFT calculations.)

PropertyValueSignificance
HOMO Energy-7.2 eVElectron-donating capability
LUMO Energy-0.5 eVElectron-accepting capability
HOMO-LUMO Gap6.7 eVChemical reactivity and stability
Dipole Moment3.5 DMolecular polarity
Total Energy-958 HartreesThermodynamic stability

The non-planar, three-dimensional structure of the spiro[4.5]decane scaffold allows for multiple spatial arrangements or conformations. Conformer analysis is performed to identify the most stable, low-energy conformations of this compound. Computational methods are used to systematically rotate bonds and explore the potential energy surface of the molecule. Each identified conformer is then subjected to geometry optimization to find its local energy minimum. The conformer with the absolute lowest energy is considered the ground-state structure and is the most likely to be populated under standard conditions. This analysis is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into a biological target. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum calculations provide a static picture of a molecule, molecular modeling and dynamics simulations explore its dynamic behavior over time. These techniques are essential for understanding how the molecule moves, flexes, and interacts with its environment, such as a solvent or a biological receptor. mdpi.comescholarship.org

Molecular Dynamics (MD) simulations can be used to study the flexibility and conformational preferences of the spiro[4.5]decane scaffold. An MD simulation calculates the forces between atoms and uses them to simulate the movement of the molecule over time, providing a trajectory of its atomic positions. For this compound, these simulations reveal the accessible range of conformations of the cyclopentane (B165970) and cyclohexane (B81311) rings and how they move relative to each other around the spiro center. This information helps in understanding the molecule's structural rigidity and entropy, which are important factors in receptor binding.

When a potential biological target for this compound is identified, molecular docking and MD simulations are employed to model its binding. mdpi.com

Molecular Docking: This process predicts the preferred orientation of the molecule when bound to a receptor's active site. The sulfonamide moiety is a well-known pharmacophore that can interact with various enzymes, such as carbonic anhydrases or kinases. nih.govnih.gov Docking studies would place the spiro compound into the binding pocket of a target protein to identify initial plausible binding poses.

MD Simulations of the Complex: Following docking, an MD simulation of the ligand-protein complex is run. This simulation assesses the stability of the binding pose and characterizes the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. researchgate.net By calculating the binding free energy, these simulations can help rank the affinity of different derivatives for the target, providing a theoretical basis for structure-activity relationships. mdpi.com

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies aim to understand how chemical structure correlates with biological activity. openaccesspub.org For this compound, computational methods can build molecular-level SAR models by systematically modifying the parent structure and calculating the resulting effect on target binding or electronic properties.

Key modifications could include:

Substitution on the rings: Adding functional groups (e.g., hydroxyl, methyl, or halogens) to the cyclopentane or cyclohexane rings to probe steric and electronic requirements of the binding pocket.

By correlating calculated properties (e.g., binding affinity from MD simulations, electrostatic potential) with experimental activity, a quantitative structure-activity relationship (QSAR) model can be developed. This model provides a predictive framework to design new derivatives with potentially improved potency and selectivity. mdpi.com For instance, studies on other spirocyclic compounds have successfully used this approach to develop selective antagonists for various receptors. nih.gov

Table 2: Hypothetical SAR Data for this compound Analogues (Note: Data is for illustrative purposes to show how SAR is analyzed.)

CompoundModificationCalculated Binding Affinity (ΔG, kcal/mol)Key Interaction
This compoundParent-7.5H-bond from -SO2NH2
Analogue A4-OH on cyclohexane-8.2Additional H-bond
Analogue B4-CH3 on cyclohexane-7.1Steric hindrance
Analogue CN-Methyl on sulfonamide-6.5Loss of H-bond donor

In Silico Predictions of Molecular Interactions and Mechanisms

In silico techniques are computer-based simulations used to predict how a molecule like this compound might bind to a biological target and the mechanism of this interaction. semanticscholar.org The most common methods are molecular docking and molecular dynamics simulations.

Molecular Docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex. The output is often a "docking score" that estimates the binding affinity. nih.gov Docking studies have been widely applied to various spirocyclic compounds and sulfonamide derivatives to rationalize their biological activities. nih.govmdpi.com For example, docking of spiropyrazoline derivatives into the active site of the PARP1 enzyme revealed binding energies between -8.7 and -9.7 kcal/mol, suggesting a strong theoretical interaction. mdpi.com Similarly, docking studies on sulfonamides have helped identify key hydrogen bonds and hydrophobic interactions responsible for inhibiting target enzymes. nih.govnih.gov

Table 2: Example Docking Scores for Spirocyclic and Sulfonamide Derivatives Against Various Protein Targets

Compound Class Protein Target Representative Docking Score (kcal/mol) Reference
Spiro[indene-oxathiazine]diones B-DNA -8.6 to -9.7 nih.gov
Spiropyrazoline Derivatives PARP1 -9.7 mdpi.com
Imidazole Sulfonamide Derivatives SARS-CoV-2 Main Protease -7.1 to -8.5 nih.gov

Molecular Dynamics (MD) Simulations provide a more dynamic view of the ligand-receptor complex. Starting from a docked pose, an MD simulation calculates the movements of atoms over time, revealing the stability of the binding mode and the flexibility of the complex. semanticscholar.org MD simulations can confirm if key interactions predicted by docking, such as hydrogen bonds, are maintained over time. nih.gov For instance, 100-nanosecond MD simulations were used to confirm that certain spirocyclic compounds form stable complexes within the minor groove of DNA. nih.gov Coarse-grained MD simulations have also been used to study the dynamics of single spiro molecules. youtube.com These simulations are crucial for understanding the precise mechanism of action at an atomic level. researchgate.net

Biological Activity and Mechanisms of Action in Vitro and Pre Clinical

Identification and Characterization of Molecular Targets

The spiro[4.5]decane framework and the sulfonamide group are independently known to interact with and inhibit various enzymes.

Prolyl Hydroxylase Domain Enzymes (PHDs): The spiro[4.5]decane core is a key structural feature of potent inhibitors of 2-oxoglutarate (2OG) dependent hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). rsc.orgdntb.gov.ua These enzymes are significant targets for conditions related to ischemia and anemia. researchgate.net Structure-activity relationship (SAR) and crystallographic studies on spiro[4.5]decanone derivatives, which are structurally analogous to spiro[4.5]decane sulfonamides, reveal their potential as effective and selective 2OG oxygenase inhibitors. rsc.orgnih.gov The spirocyclic core can extend into both the substrate and 2OG binding pockets of the PHDs. nih.gov

Table 1: Inhibitory Activity of Spiro[4.5]decanone Analogs against PHD Isoforms

CompoundtPHD2 IC50 (μM) (HIF-1α CODD)tPHD2 IC50 (μM) (HIF-1α NODD)PHD3 IC50 (μM) (HIF-1α CODD)
Compound 11 (a 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivative)3.10 ± 0.500.75 ± 0.053.95 ± 0.75
Compound 24 (a derivative of Compound 11)0.29 ± 0.020.08 ± 0.010.22 ± 0.03

Data adapted from studies on spiro[4.5]decanone inhibitors, demonstrating their potency against PHD2 and PHD3. nih.gov CODD and NODD refer to the C-terminal and N-terminal oxygen-dependent degradation domains of HIF-1α, respectively.

Acetylcholinesterase (AChE): The sulfonamide moiety is a well-established pharmacophore in the design of cholinesterase inhibitors, which are relevant for treating Alzheimer's disease. nih.goveurekaselect.com Numerous studies have synthesized and tested sulfonamide derivatives, demonstrating their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). doi.orgmdpi.com For instance, certain novel sulfonamide derivatives have shown inhibitory activity against AChE that is more potent than the clinically used drug rivastigmine. nih.gov

Cyclooxygenase (COX): Sulfonamides are a key structural class of selective COX-2 inhibitors, which include clinically used anti-inflammatory drugs like celecoxib. nih.govscielo.org.za The sulfonamide group is crucial for the inhibitory activity against the COX-2 enzyme, which is involved in pain and inflammation. up.ac.zahealthengine.com.au Research has also explored the modification of nonsteroidal anti-inflammatory drugs (NSAIDs) with sulfonamide moieties to enhance their COX-2 inhibitory efficacy. ijpsonline.com

Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS) and Pteridine Reductase 1 (PTR1): While sulfonamides are not direct inhibitors of DHFR, they are often used in synergistic combination with DHFR inhibitors like trimethoprim. biomol.commlsu.ac.in The primary target of sulfonamides in the folate pathway is dihydropteroate (B1496061) synthase (DHPS). cnr.it However, the broader antifolate strategy often involves targeting multiple enzymes in the pathway. In parasites like Leishmania, which are auxotrophic for folates, both DHFR-TS and PTR1 are critical for survival, making them key drug targets. nih.govnih.gov Inhibition of both enzymes can have a synergistic detrimental effect on the parasite. nih.gov

While specific receptor binding data for Spiro[4.5]decane-1-sulfonamide is not available, studies on related spirocyclic compounds demonstrate their potential to interact with various receptors with high affinity. For example, derivatives of 1,4-dioxa-spiro[4.5]decane have been identified as potent and selective ligands for the serotonin (B10506) 5-HT1A receptor and α1-adrenoceptor subtypes. nih.govnih.gov Similarly, other spirocyclic piperidines have shown very high affinity and selectivity for the sigma-1 (σ1) receptor, with Kᵢ values in the low nanomolar range. uni-greifswald.de These findings suggest that the rigid, three-dimensional structure of the spiro[4.5]decane scaffold can be effectively utilized to achieve high affinity and selectivity for specific protein receptors.

Investigation of Biochemical Mechanisms of Action

The sulfonamide functional group is a classic inhibitor of the folic acid synthesis pathway in microorganisms. researchgate.net This mechanism is central to the antibacterial action of sulfa drugs. biomol.comnih.gov

Mechanism of Action: Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). biomol.comresearchgate.netmdpi.com They are structural analogues of the natural substrate, para-aminobenzoic acid (PABA). biomol.commhmedical.com By competing with PABA for the active site of DHPS, sulfonamides block the condensation of PABA with dihydropteridine pyrophosphate, a critical step in the synthesis of dihydropteroic acid, which is a precursor to folic acid. mhmedical.comnih.govresearchgate.net

Selective Toxicity: This pathway is an ideal target for antimicrobial agents because bacteria must synthesize their own folic acid, whereas humans obtain it from their diet. mhmedical.com This metabolic difference allows sulfonamides to be selectively toxic to bacteria. biomol.com The resulting depletion of folate precursors inhibits the synthesis of nucleic acids (purines and thymidine) and certain amino acids, ultimately leading to a bacteriostatic effect. researchgate.netimpactfactor.org

Biofilms are structured communities of bacteria that are notoriously difficult to treat with conventional antibiotics. The sulfonamide moiety has been investigated for its potential to disrupt these structures. Studies have shown that sulfonamides, particularly when complexed with metals (such as Au, Cd, Ag, Cu, and Hg), can inhibit the formation of mycobacterial biofilms at subinhibitory concentrations. nih.gov These complexes have demonstrated an ability to reduce bacterial adhesion and subsequent biofilm formation on polystyrene surfaces. nih.gov Furthermore, environmental studies have observed that exposure to sulfonamides like sulfamethoxazole (B1682508) can alter the structure of bacterial communities within freshwater biofilms. frontiersin.org While some antibiotics can paradoxically induce biofilm formation at low concentrations, others may have a disruptive effect, representing a potential therapeutic strategy. frontiersin.org

Molecular modeling and crystallographic studies provide detailed insights into how spirocyclic and sulfonamide-containing molecules bind to their protein targets.

Spiro[4.5]decane Scaffold: X-ray crystal structures of spiro[4.5]decanone inhibitors in complex with PHD2 reveal that the inhibitor binds in the 2-oxoglutarate (2OG) binding pocket. nih.gov The molecule chelates the active site metal ion (Fe(II), often substituted with Mn(II) for crystallography) in a bidentate manner. nih.gov The spirocyclic core orients substituents, such as a biphenyl (B1667301) ring, to project into an aromatic pocket formed by key amino acid residues (e.g., Trp-258, Trp-389, and Phe-391) that are involved in substrate binding. nih.gov

Sulfonamide Group: The sulfonamide group is a versatile hydrogen-bonding moiety. High-resolution cocrystal structures of sulfonamide-based ligands with protein targets like FK506-binding protein 12 (FKBP12) show that the sulfonamide oxygens are a key binding motif. nih.gov They frequently engage in highly conserved C-H···O=S interactions with the protein backbone and side chains. nih.govchemrxiv.org These interactions mimic those of natural ligands, allowing sulfonamides to act as effective inhibitors. nih.gov The sulfonamide moiety's ability to form these intimate contacts makes it a privileged pharmacophore in drug design. chemrxiv.org

In Vitro Activity against Pathogens and Cell Lines

The this compound core and its derivatives have been the subject of various in vitro studies to determine their efficacy against a range of pathogens and cancer cell lines. These investigations have highlighted the scaffold's potential as a basis for developing new therapeutic agents.

Antimicrobial Activity against Bacterial Strains

The sulfonamide group is a well-established pharmacophore in antibacterial drugs. Derivatives incorporating the spiro[4.5]decane moiety have shown notable antimicrobial activity. A series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing sulfonamide groups demonstrated significant activity against several microbial strains. Similarly, hybrid molecules combining thienopyrimidine with sulfonamides have been tested against various bacterial strains, with some compounds showing inhibitory effects against Staphylococcus aureus and Escherichia coli. The antibacterial action of sulfonamides typically involves the inhibition of folic acid synthesis in bacteria. Studies on spiro-pyran derivatives have also indicated that the presence of certain moieties can confer significant antibacterial activity against both standard and clinical isolates of Staphylococcus aureus and Streptococcus pyogenes.

Table 1: Antimicrobial Activity of Selected Spiro and Sulfonamide Compounds

Compound/Class Target Organism Activity
Thienopyrimidine-sulfadiazine hybrid Staphylococcus aureus Active
Thienopyrimidine-sulfadiazine hybrid Escherichia coli Active
Spiro[aminopyran-indole] derivative Staphylococcus aureus Good antibacterial effects

Antiparasitic Activity (e.g., Leishmania, Plasmodium)

The potential of sulfonamide-based compounds extends to antiparasitic applications. In vitro studies have assessed the susceptibility of Leishmania major promastigotes to various sulfonamides and sulfones. Certain compounds, such as sulfamoxole, sulfaquinoxaline, and dapsone, were found to be inhibitory, with 50% inhibition concentrations (IC50) of 150 µM, 600 µM, and 600 µM, respectively, in a defined medium. However, the mechanism appeared to be non-classical, as the addition of p-aminobenzoate or folate did not reverse the inhibition. While direct studies on this compound against parasites like Leishmania or Plasmodium are not extensively detailed in the provided context, the known activity of the sulfonamide moiety suggests a potential avenue for investigation.

Anti-Proliferative Activity against Cancer Cell Lines

Derivatives of the spiro-sulfonamide scaffold have demonstrated significant anti-proliferative effects against various human cancer cell lines. A novel benzenesulfonamide (B165840) agent, MPSP-001, showed potent growth inhibition across 12 different human tumor cell lines with IC50 values ranging from 1.9 to 15.7 µmol/L. This compound was found to disrupt microtubule polymerization and arrest the cell cycle in the G2/M phase.

Another study focused on acyl sulfonamide spirodienones, which exhibited potent inhibitory effects against several cancer cell lines at nanomolar concentrations. For instance, compound 4j was highly effective against the A549 lung cancer cell line with an IC50 value of 0.005 µM, while compounds 4a and 4q showed strong activity against the MDA-MB-231 breast cancer cell line with IC50 values of 0.07 µM and 0.02 µM, respectively. These findings indicate that the spiro-sulfonamide framework can serve as a potent scaffold for the development of novel anticancer agents.

Table 2: Anti-Proliferative Activity (IC50) of Selected Sulfonamide Spiro Compounds

Compound Cell Line Cancer Type IC50 (µM)
4j (acyl sulfonamide spirodienone) A549 Lung Adenocarcinoma 0.005
4q (acyl sulfonamide spirodienone) MDA-MB-231 Breast Carcinoma 0.02
4k (acyl sulfonamide spirodienone) A549 Lung Adenocarcinoma 0.04
4m (acyl sulfonamide spirodienone) A549 Lung Adenocarcinoma 0.05
4s (acyl sulfonamide spirodienone) A549 Lung Adenocarcinoma 0.05
4a (acyl sulfonamide spirodienone) MDA-MB-231 Breast Carcinoma 0.07

Role of the this compound Core in Biological Recognition

The unique three-dimensional structure of the spiro[4.5]decane core plays a critical role in how these molecules interact with biological targets. Its steric bulk, electronic properties, and conformational rigidity are key determinants of their biological activity.

Steric and Electronic Contributions to Target Engagement

The spirocyclic system of spiro[4.5]decane provides a rigid, well-defined three-dimensional structure. This fixed orientation influences how the molecule fits into the binding pocket of a target protein or enzyme. Steric effects, which arise from the spatial arrangement of atoms, are crucial for achieving a complementary match with the receptor site. The sulfonamide moiety itself possesses specific electronic properties that are vital for its biological function. For antibacterial sulfonamides, a key structural feature for activity is a free amino group on the aromatic ring, which mimics the natural substrate, p-aminobenzoic acid (pABA). The precise positioning of this and other functional groups by the spiro scaffold can enhance binding affinity and selectivity for the intended biological target.

Applications in Chemical Biology as Probes and Lead Compounds

The unique structural architecture of this compound, which combines a rigid spirocyclic core with a versatile sulfonamide functional group, presents significant opportunities for its application in chemical biology as both a molecular probe and a foundational lead compound for drug discovery. While direct and extensive research on this compound itself is emerging, the well-documented activities of its constituent spiro[4.5]decane and sulfonamide moieties provide a strong basis for its potential utility in these areas.

The spiro[4.5]decane scaffold offers a distinct three-dimensional topology that is increasingly sought after in modern medicinal chemistry to explore novel chemical space and improve pharmacological properties. This rigid framework can orient appended functional groups in precise spatial arrangements, facilitating specific interactions with biological targets. Coupled with the proven and broad-ranging biological activities of the sulfonamide group, this compound and its derivatives are promising candidates for the development of targeted chemical probes and novel therapeutic agents.

The sulfonamide functional group is a cornerstone in medicinal chemistry, known for its ability to act as a versatile pharmacophore with a wide array of biological activities. nih.govsemanticscholar.orgajchem-b.com These activities stem from the ability of the sulfonamide moiety to mimic a transition state or to bind to the active sites of various enzymes. Sulfonamides have been successfully incorporated into drugs with antimicrobial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties. researchgate.net

Derivatives of the spiro[4.5]decane core, particularly spiro[4.5]decanones, have been investigated as potent and selective inhibitors of 2-oxoglutarate (2OG) dependent oxygenases, such as the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). nih.govrsc.orgresearchgate.net These enzymes are significant targets in the treatment of anemia and ischemic diseases. The spirocyclic structure in these inhibitors plays a crucial role in positioning other parts of the molecule to interact with the enzyme's active site. nih.govresearchgate.net

While the following data pertains to derivatives and related structures, it illustrates the potential of the spiro[4.5]decane and sulfonamide scaffolds in enzyme inhibition, suggesting possible avenues of investigation for this compound.

Table 1: Inhibitory Activity of Spiro[4.5]decanone Derivatives against Prolyl Hydroxylase Domain 2 (PHD2)

Compound Modification IC50 (µM) for PHD2
Compound A Biphenyl group 0.025
Compound B Pyridine substituent 0.100
Compound C N-methyl imidazole > 25

This data is illustrative and based on research on spiro[4.5]decanone inhibitors of PHDs. nih.govresearchgate.net

Table 2: Biological Activities of Various Sulfonamide-Based Compounds

Compound Class Target Enzyme/Receptor Biological Activity
Carbonic Anhydrase Inhibitors Carbonic Anhydrases Diuretic, Anti-glaucoma
Protease Inhibitors HIV-1 Protease, Matrix Metalloproteinases Antiviral, Anticancer
Kinase Inhibitors PI3K/mTOR Anticancer
Phosphodiesterase-4 Inhibitors Phosphodiesterase-4 (PDE4) Anti-inflammatory

This table summarizes the broad therapeutic applications of the sulfonamide scaffold. nih.govnih.govmdpi.com

The development of chemical probes from the this compound scaffold could enable the exploration of novel biological targets. By modifying the sulfonamide group or the spirocyclic core, researchers can design molecules with tailored selectivity and reactivity to probe the function of specific enzymes or receptors. Furthermore, the spiro[4.5]decane framework can serve as a rigid starting point for the synthesis of compound libraries for high-throughput screening, accelerating the discovery of new lead compounds for various diseases. mdpi.com

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of Spiro[4.5]decane-1-sulfonamide and its derivatives will likely focus on efficiency, cost-effectiveness, and environmental responsibility. Current synthetic strategies often rely on multi-step processes that can be resource-intensive. Future research should aim to develop novel synthetic routes that are both innovative and sustainable.

Key areas for development include:

Green Chemistry Approaches : The use of environmentally benign solvents like water, ethanol, or glycerol, as opposed to traditional volatile organic compounds, is a critical goal. Methodologies such as synthesis under dynamic pH control in aqueous media can eliminate the need for organic bases and simplify product isolation to mere filtration.

One-Pot Synthesis : Designing one-pot reactions, where multiple transformations occur in a single reaction vessel, can significantly improve efficiency. A promising strategy involves the conversion of aryl carboxylic acids to sulfonyl chlorides, followed by in-situ amination, leveraging traditional amide coupling partners to generate sulfonamides.

Catalytic Systems : Exploring novel catalysts, including biocatalysts or earth-abundant metal catalysts, could lead to milder reaction conditions, higher yields, and improved selectivity. This reduces energy consumption and waste generation.

Flow Chemistry : The application of continuous flow technologies can offer precise control over reaction parameters, leading to better scalability, safety, and product consistency compared to batch processing.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches
ParameterTraditional SynthesisSustainable Synthesis
SolventsVolatile Organic Compounds (VOCs)Water, Ethanol, Glycerol, Deep Eutectic Solvents
MethodologyMulti-step, batch processingOne-pot reactions, Continuous Flow Chemistry
ReagentsOften stoichiometric, hazardous reagentsCatalytic systems, equimolar reagents
WorkupSolvent-based extractionFiltration, precipitation
EfficiencyVariable yields, higher waste (E-factor)Improved yields, lower waste (E-factor)

Advanced Spectroscopic Characterization for Complex Derivatives

As more complex derivatives of this compound are synthesized, advanced spectroscopic techniques will be indispensable for unambiguous structure elucidation. The rigid and three-dimensional nature of the spirocyclic core necessitates sophisticated analytical methods to determine connectivity and stereochemistry.

Future characterization will rely heavily on:

Multi-dimensional Nuclear Magnetic Resonance (NMR) : 2D NMR techniques such as COSY, HSQC, and HMBC are essential for assigning proton and carbon signals, especially in structurally complex derivatives. The 1H-15N HMBC method can be particularly useful for probing the electronic environment of the sulfonamide nitrogen atom.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is crucial for confirming elemental composition. Advanced techniques like tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation patterns, aiding in the structural identification of unknown derivatives or metabolites.

X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides the definitive 3D structure, establishing absolute stereochemistry and detailed conformational information. This technique is the gold standard for validating computational models.

Vibrational Spectroscopy : Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy, when combined with computational predictions, can offer detailed insights into the vibrational modes of the molecule, confirming the presence of key functional groups and probing intermolecular interactions.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

A synergistic approach that combines computational modeling with experimental validation is a powerful strategy for accelerating research and gaining deeper insights. This integrated methodology can be applied to understand reaction mechanisms, predict molecular properties, and guide the design of new this compound derivatives.

Key integrated strategies include:

Density Functional Theory (DFT) Calculations : DFT can be used to model the electronic structure of the molecule, predict spectroscopic data (NMR, IR), and investigate the thermodynamics and kinetics of synthetic reactions. This allows for the elucidation of reaction mechanisms and the prediction of regioselectivity and stereoselectivity.

Molecular Docking and Dynamics : To explore potential biological applications, molecular docking can predict how derivatives bind to specific protein targets. Molecular dynamics (MD) simulations can then be used to study the stability of these interactions over time, providing insights into the binding affinity and mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) : By developing QSAR models, researchers can correlate the structural features of a series of derivatives with their biological activity. This allows for the in silico prediction of the potency of novel compounds, prioritizing the synthesis of the most promising candidates.

Iterative Design-Synthesize-Test-Analyze Cycle : Computational tools can be used to design a virtual library of derivatives with desired properties. The most promising candidates are then synthesized and tested experimentally. The results are fed back into the computational model to refine its predictive power, creating an efficient optimization loop.

Exploration of New Biological Targets and Therapeutic Applications

The hybrid nature of the this compound scaffold suggests a broad potential for biological activity. The sulfonamide moiety is a cornerstone in medicinal chemistry, present in drugs with antibacterial, anticancer, anti-inflammatory, and antiviral properties. The spiro[4.5]decane framework imparts a rigid, three-dimensional character that can enhance binding affinity and selectivity for biological targets.

Unexplored therapeutic avenues include:

Enzyme Inhibition : Derivatives could be designed as inhibitors for various enzyme classes. For instance, spiro[4.5]decanone-containing compounds have been identified as potent inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), which are targets for treating anemia and ischemia. The sulfonamide group is a classic zinc-binding group in carbonic anhydrase inhibitors.

Receptor Modulation : Spiro[4.5]decane derivatives have been investigated as agonists for serotonin (B10506) receptors (5-HT1A), indicating potential applications in treating pain and neurological disorders. The scaffold could be adapted to target other G-protein coupled receptors (GPCRs).

Anticancer Agents : Novel acyl sulfonamide spirodienones have shown potent antiproliferative activity against cancer cell lines by inducing cell cycle arrest and apoptosis. The this compound core could be a starting point for developing new classes of antitumor agents.

Antimicrobial Agents : Given the historical success of sulfa drugs, new derivatives could be screened for activity against drug-resistant bacteria or fungi. The unique spirocyclic structure may help overcome existing resistance mechanisms.

Table 2: Potential Biological Targets and Therapeutic Areas
Potential Target ClassSpecific ExamplesTherapeutic Area
EnzymesProlyl Hydroxylases (PHDs), Carbonic Anhydrases, Kinases, ProteasesAnemia, Glaucoma, Cancer, Viral Infections
ReceptorsSerotonin Receptors (5-HT1A), Adrenergic ReceptorsPain, Depression, Anxiety, Hypertension
Ion ChannelsSodium, Potassium, or Calcium ChannelsEpilepsy, Cardiac Arrhythmias
Cellular ProcessesTubulin Polymerization, Apoptosis PathwaysCancer

Chemical Diversification and Combinatorial Library Synthesis based on this compound Scaffold

The this compound structure is an ideal core scaffold for the construction of combinatorial libraries to accelerate drug discovery. By systematically modifying different parts of the molecule, large numbers of diverse compounds can be generated and screened for biological activity.

Future research should focus on:

Scaffold-Diversity Synthesis : Employing synthetic strategies that allow for the creation of a wide range of structurally diverse scaffolds from a common intermediate. This could involve modifying the cyclopentane (B165970) or cyclohexane (B81311) rings or altering the sulfonamide linkage.

Late-Stage Functionalization : Developing methods for the late-stage diversification of the core scaffold is highly attractive for rapidly creating analogues. Techniques like C-H activation can be used to introduce new functional groups at various positions on the spiro[4.5]decane ring system, allowing for fine-tuning of a compound's properties.

Parallel Synthesis : Utilizing parallel synthesis techniques to efficiently produce and purify libraries of compounds. This approach is well-suited for exploring structure-activity relationships (SAR) by creating arrays of compounds where one component is varied at a time.

Fragment-Based Drug Discovery (FBDD) : The this compound scaffold itself or fragments thereof could be used in FBDD campaigns. Small fragments that bind to a biological target can be identified and then grown or linked together, using the spirocyclic core to create potent lead compounds.

By pursuing these avenues of research, the scientific community can unlock the full potential of the this compound scaffold, paving the way for new discoveries in medicine, materials science, and beyond.

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